1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluoro-3-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction parameters such as temperature, solvent, and concentration of reactants are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Other Substitution Reactions: Reagents such as lithium diisopropylamide (LDA) can be used for deprotonation and subsequent substitution reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the benzene ring with another aromatic or aliphatic group .
Scientific Research Applications
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In substitution reactions, the bromine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which stabilize the transition state and enhance the reactivity of the compound .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: This compound is similar but lacks the additional fluorine atoms, which can affect its reactivity and applications.
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: This compound has a different substitution pattern on the benzene ring, which can lead to different chemical properties and reactivity.
Uniqueness: 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVASDORAKSUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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